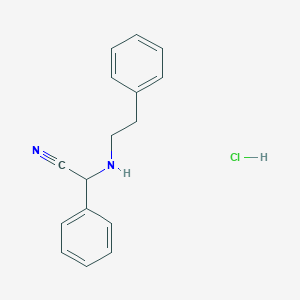![molecular formula C12H16ClNO5S B1472991 4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1858241-21-0](/img/structure/B1472991.png)
4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid
説明
“4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the CAS Number: 1858241-21-0 . It has a molecular weight of 321.78 and its molecular formula is C12H16ClNO5S . The IUPAC name for this compound is 4-(N-(3-chloro-4-methoxyphenyl)methylsulfonamido)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClNO5S/c1-19-11-6-5-9(8-10(11)13)14(20(2,17)18)7-3-4-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.
科学的研究の応用
Synthesis and Chemical Reactions
4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid is involved in the synthesis of various compounds, demonstrating its versatility in chemical reactions. For instance, it has been used in the synthesis of substituted azetidinones, which are important for their biological and pharmacological activities. The process involves the condensation of 3-aminophthalic acid with specific ethylamine derivatives, leading to the formation of biisoindoline tetraones. These compounds have been recognized for their potential in medicinal chemistry due to their structural features, including sulfonamide rings which are prevalent in many pharmaceuticals (Jagannadham et al., 2019).
Antimicrobial Activity
Research has also shown that derivatives of 4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid exhibit antimicrobial activity. A study synthesizing N-substituted-β-amino acid derivatives, including those with 3-[(2-hydroxyphenyl)amino]butanoic acid, demonstrated good antimicrobial effectiveness against various bacterial and fungal strains. This indicates the compound's potential application in developing new antimicrobial agents (Mickevičienė et al., 2015).
Agricultural Applications
In the agricultural sector, derivatives of 4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid are being explored for their utility. For instance, the synthesis of glufosinate, an important herbicide, involves processes related to the functional groups of this compound. Glufosinate's synthesis through hydroformylation–amidocarbonylation demonstrates the chemical's relevance in creating agricultural chemicals (Sakakura et al., 1991).
Molecular Docking and Biological Activity Studies
Furthermore, molecular docking and structural analysis studies have been conducted on derivatives of 4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid to predict their antimicrobial activity. Such studies provide insights into the compound's interaction with biological targets, showcasing its potential in drug discovery and development (Tatar et al., 2016).
Safety And Hazards
特性
IUPAC Name |
4-(3-chloro-4-methoxy-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO5S/c1-19-11-6-5-9(8-10(11)13)14(20(2,17)18)7-3-4-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCDIQZPPZAHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CCCC(=O)O)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine hydrochloride](/img/structure/B1472910.png)
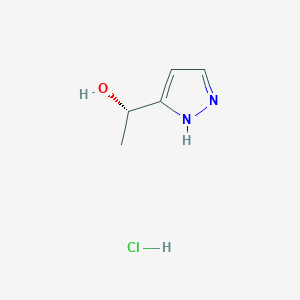
![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)
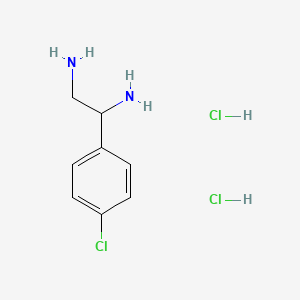
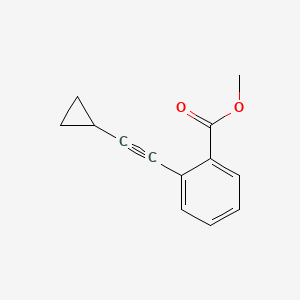
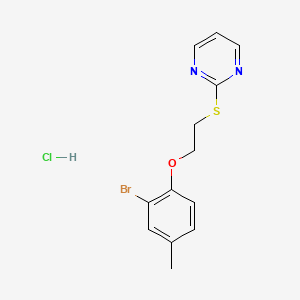
![[1-(Methylsulfanyl)cyclobutyl]methanol](/img/structure/B1472920.png)
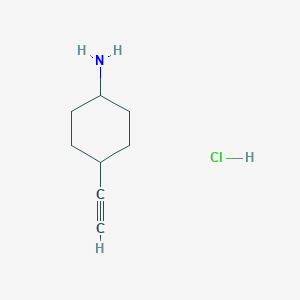
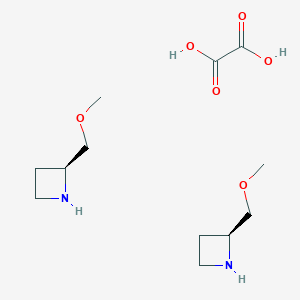
![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B1472924.png)
![Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1472926.png)
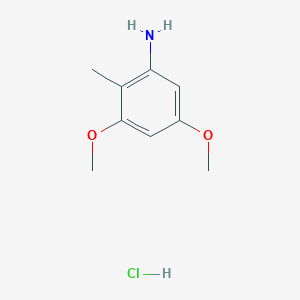
![4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1472929.png)
